molecular formula C20H20F2N6O B6442942 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2640898-14-0

2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B6442942
CAS No.: 2640898-14-0
M. Wt: 398.4 g/mol
InChI Key: SITYTYZQVYNABV-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, a heterocyclic scaffold with demonstrated pharmacological relevance in kinase inhibition and CNS targeting . Its structure features:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one core (Position 4H-pyrido[1,2-a]pyrimidin-4-one).
  • A piperazine ring at Position 7, substituted with a 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl group .
  • Cyclopropyl and difluoromethyl moieties on the pyrimidine ring, which are likely designed to optimize metabolic stability and steric interactions .

This compound is structurally distinct from other derivatives in its class due to the combination of cyclopropyl (rigidity) and difluoromethyl (electronegativity) groups, which may enhance target binding and pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c21-19(22)14-11-16(25-20(23-14)13-4-5-13)26-7-9-27(10-8-26)17-12-18(29)28-6-2-1-3-15(28)24-17/h1-3,6,11-13,19H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITYTYZQVYNABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The European Patent Application (2023) lists structurally related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with variations in substituents at Positions 2 and 7 . Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Compound ID (Source) Position 2 Substituent Position 7 Substituent Key Features/Inferences
Target Compound 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl (via piperazine) Piperazin-1-yl Enhanced metabolic stability (difluoromethyl), rigid binding (cyclopropyl) .
Compound 2 () 3,4-dimethoxyphenyl Piperazin-1-yl Methoxy groups may improve solubility but reduce metabolic resistance .
Compound 9 () 3,4-dimethoxyphenyl 4-Methylpiperazin-1-yl Methyl group increases lipophilicity, potentially affecting CNS penetration .
Compound 10 () 3,4-dimethoxyphenyl (3R,5S)-3,5-dimethylpiperazin-1-yl Stereospecific methyl groups could enhance target selectivity .
Compound () 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino Ethyl-linked substituent Fluoro-benzisoxazole suggests potential CNS activity or GABA modulation .
Compound () Morpholino Methyl Morpholine improves aqueous solubility; methyl may limit metabolic oxidation .

Key Findings:

Substituent Impact on Pharmacokinetics: The difluoromethyl group in the target compound is a bioisostere for methyl or trifluoromethyl groups, offering improved resistance to oxidative metabolism compared to methoxy or methyl groups in analogues .

Piperazine Modifications :

  • Piperazine derivatives with alkyl groups (e.g., 4-methylpiperazin-1-yl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Stereospecific substitutions (e.g., (3R,5S)-dimethylpiperazine in Compound 10) highlight the importance of chirality in target engagement .

Position 2 Variability :

  • Aryl substituents (e.g., 3,4-dimethoxyphenyl) are common in analogues but lack the electronic effects of difluoromethyl, which may alter charge distribution and hydrogen-bonding capacity .

Therapeutic Implications :

  • The fluoro-benzisoxazole moiety in ’s compound suggests CNS applications, whereas the target compound’s pyrimidine-piperazine architecture may favor kinase inhibition .

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